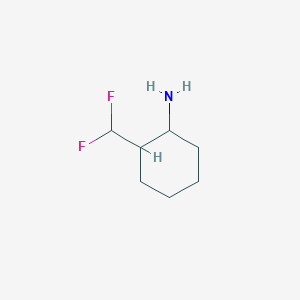

2-(Difluoromethyl)cyclohexan-1-amine

Description

2-(Difluoromethyl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative characterized by a difluoromethyl (-CF₂H) group attached to the second carbon of the cyclohexane ring and a primary amine (-NH₂) at the first position. This structural motif imparts unique physicochemical properties, including enhanced metabolic stability and altered basicity compared to non-fluorinated analogs .

Properties

CAS No. |

1461704-96-0 |

|---|---|

Molecular Formula |

C7H13F2N |

Molecular Weight |

149.18 g/mol |

IUPAC Name |

2-(difluoromethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(5)10/h5-7H,1-4,10H2 |

InChI Key |

HLNLZXBEVAQIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)cyclohexan-1-amine typically involves the introduction of a difluoromethyl group into a cyclohexane ring. One common method is the difluoromethylation of cyclohexanone followed by reductive amination. This process can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)cyclohexan-1-amine may involve continuous flow processes to enhance efficiency and yield. Utilizing fluoroform (CHF3) as a difluoromethylating reagent in a continuous flow setup has been reported to be an effective method .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexane compounds .

Scientific Research Applications

2-(Difluoromethyl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets through its amine and difluoromethyl groups. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Positional Effects of Fluorine: The 2-position difluoromethyl group in the target compound likely reduces amine basicity (lower pKa) compared to non-fluorinated analogs like 2-(aminomethyl)cyclohexan-1-amine, enhancing membrane permeability . In contrast, 4,4-difluorocyclohexan-1-amine exhibits axial/equatorial fluorine effects on ring conformation, influencing its interactions with biological targets .

Biological Activity: Fluorexetamine, an arylcyclohexylamine with a 3-fluorophenyl group, demonstrates how fluorine enhances binding affinity to NMDA receptors, suggesting analogous applications for 2-(difluoromethyl)cyclohexan-1-amine in neuropharmacology .

Synthetic Utility :

- Transaminase-catalyzed methods () could be adapted for enantioselective synthesis of 2-(difluoromethyl)cyclohexan-1-amine, leveraging enzymatic specificity for chiral amine production.

- Fluorinated intermediates in (e.g., C₁₉H₁₅F₂N₅O) underscore the use of difluoromethyl groups in agrochemical and pharmaceutical lead optimization.

Physicochemical Data :

- While melting points for the target compound are unreported, analogs like Fluorexetamine (crystalline solid, stored at -20°C) and compounds in (mp 134–190°C) suggest that fluorine substitution improves thermal stability .

Biological Activity

2-(Difluoromethyl)cyclohexan-1-amine is a fluorinated amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a difluoromethyl group and an amine functional group. The presence of the difluoromethyl moiety is significant as it enhances lipophilicity and metabolic stability, which are crucial for biological interactions.

The biological activity of 2-(Difluoromethyl)cyclohexan-1-amine is primarily attributed to its ability to interact with various biomolecular targets. The difluoromethyl group can facilitate hydrophobic interactions , while the amine group allows for hydrogen bonding with biological receptors. These interactions can influence enzyme activity and receptor binding, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to 2-(Difluoromethyl)cyclohexan-1-amine exhibit various biological activities, including:

- Antidiabetic Properties : Analogous compounds have shown inhibitory activity against DPP-4, an enzyme involved in glucose metabolism. Studies have demonstrated that structural modifications can enhance DPP-4 inhibitory potency, indicating a potential role in diabetes management .

- Neuroprotective Effects : Some fluorinated amines have been explored for their neuroprotective properties, suggesting that 2-(Difluoromethyl)cyclohexan-1-amine may also exhibit similar effects through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the cyclohexane ring and substituents significantly impact biological activity. For instance, the introduction of different functional groups can alter receptor affinity and selectivity. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Functional Group | DPP-4 Inhibition (EC50 μM) |

|---|---|---|

| A | -CF3 | 0.64 ± 0.12 |

| B | -Cl | 1.20 ± 0.15 |

| C | -OH | >100 |

| D | -F | 7.48 ± 1.58 |

This table illustrates how varying the substituents can lead to significant differences in biological activity, emphasizing the importance of molecular design in drug development .

Case Studies

- DPP-4 Inhibitors : A study investigated the synthesis and biological evaluation of several derivatives of cyclohexane-based amines, including those with difluoromethyl substitutions. Results indicated that certain derivatives exhibited potent DPP-4 inhibition, highlighting their potential as antidiabetic agents .

- Neuropharmacology : Research into fluorinated amines has revealed their potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds structurally related to 2-(Difluoromethyl)cyclohexan-1-amine demonstrated protective effects against oxidative stress in neuronal cells .

- Pharmacokinetics : Studies assessing the pharmacokinetic profiles of similar compounds suggest that the difluoromethyl group enhances oral bioavailability and metabolic stability, making it a valuable feature in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Difluoromethyl)cyclohexan-1-amine, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves fluorination of a cyclohexane precursor. For example, fluorinated amines are often prepared via deoxofluorination reactions using reagents like DAST or Deoxo-Fluor. Reaction optimization includes controlling temperature (e.g., −78°C to room temperature), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of fluorinating agents. Post-synthesis purification via column chromatography or crystallization is critical to isolate the amine product.

Q. Which analytical techniques are most effective for characterizing 2-(Difluoromethyl)cyclohexan-1-amine?

- Key techniques include:

- NMR Spectroscopy : and NMR to confirm the presence of the difluoromethyl group and cyclohexane conformation. Axial-equatorial isomerism in cyclohexane derivatives may require advanced NMR methods like Clean-G-SERF to resolve overlapping peaks.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, though challenges arise due to the compound’s potential conformational flexibility .

Q. How should researchers safely handle 2-(Difluoromethyl)cyclohexan-1-amine in the laboratory?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert absorbents and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure 2-(Difluoromethyl)cyclohexan-1-amine?

- Chiral resolution methods (e.g., diastereomeric salt formation with tartaric acid) or asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) can isolate specific enantiomers. Stereochemical analysis via circular dichroism (CD) or chiral HPLC is essential.

Q. How does the difluoromethyl group influence the compound’s bioactivity and binding affinity in pharmacological studies?

- Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The difluoromethyl group increases lipophilicity () and strengthens van der Waals interactions with hydrophobic protein pockets. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like GPCRs or enzymes .

Q. What experimental and computational approaches resolve contradictions in thermodynamic data (e.g., solubility, pKa) for this compound?

- Experimental : Measure solubility in multiple solvents (e.g., water, DMSO) via UV-Vis spectroscopy. Determine pKa using potentiometric titration.

- Computational : Employ density functional theory (DFT) at the B3LYP/6-31G** level to calculate solvation free energy and protonation states. Compare results with empirical data to identify outliers .

Q. How can researchers evaluate the antimicrobial potential of 2-(Difluoromethyl)cyclohexan-1-amine, and what mechanisms are hypothesized?

- Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Mechanistic studies might include:

- Membrane disruption assays (e.g., propidium iodide uptake via flow cytometry).

- Enzyme inhibition studies (e.g., targeting bacterial dihydrofolate reductase).

Q. What role does fluorination play in altering the compound’s conformational dynamics, and how is this studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.